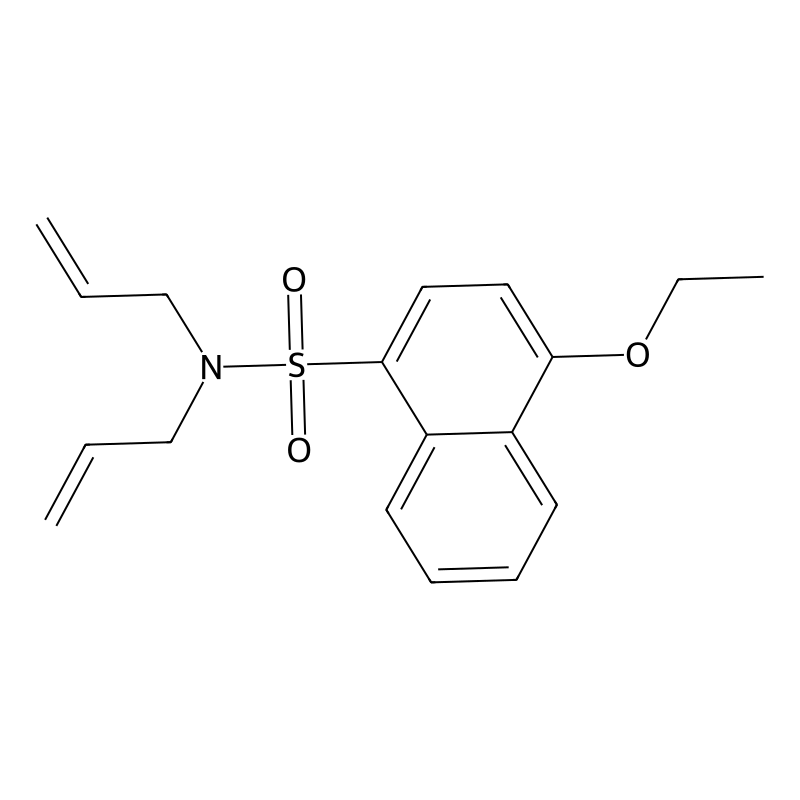

4-ethoxy-N,N-bis(prop-2-enyl)naphthalene-1-sulfonamide

Catalog No.

S7832540

CAS No.

M.F

C18H21NO3S

M. Wt

331.4 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

Product Name

4-ethoxy-N,N-bis(prop-2-enyl)naphthalene-1-sulfonamide

IUPAC Name

4-ethoxy-N,N-bis(prop-2-enyl)naphthalene-1-sulfonamide

Molecular Formula

C18H21NO3S

Molecular Weight

331.4 g/mol

InChI

InChI=1S/C18H21NO3S/c1-4-13-19(14-5-2)23(20,21)18-12-11-17(22-6-3)15-9-7-8-10-16(15)18/h4-5,7-12H,1-2,6,13-14H2,3H3

InChI Key

LPAIPBANUITDFE-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N(CC=C)CC=C

Canonical SMILES

CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N(CC=C)CC=C

EPN is an organic compound that belongs to the class of sulfonamides. It is primarily used as a broad-spectrum pesticide to control numerous arthropod pests of agricultural and veterinary importance such as flies, mosquitoes, and ticks. EPN is also used as a wetting agent in various industrial applications such as water treatment and oil recovery. The compound was first synthesized in 1960 and is a member of the naphthalene sulfonamide family of compounds.

EPN is a white crystalline solid with a molecular formula of C24H29NO4S. It has a molecular weight of 435.55 g/mol and can exist in both solid and liquid states. The melting point of EPN is 119-121°C, and its boiling point is 522.2°C. It is sparingly soluble in water and has low volatility. The compound is chemically stable, non-explosive, and non-corrosive.

EPN can be synthesized by the reaction of N,N-bis(prop-2-enyl)naphthalene-1,4-diamine with ethyl chloroformate and triethylamine in an organic solvent such as dichloromethane. The reaction yields EPN sulfonate, which can be isolated and purified using various techniques such as recrystallization, column chromatography, and high-performance liquid chromatography.

The structure of EPN can be characterized and confirmed using various spectroscopic techniques such as nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry. These techniques help in determining the purity, composition, and molecular structure of EPN.

The structure of EPN can be characterized and confirmed using various spectroscopic techniques such as nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry. These techniques help in determining the purity, composition, and molecular structure of EPN.

EPN can be quantified and identified using various analytical methods, including gas chromatography, high-performance liquid chromatography, and ultraviolet-visible spectroscopy. These methods help in determining the concentration and purity of EPN in various environmental and industrial samples.

EPN is a potent insecticide that acts by inhibiting the acetylcholinesterase enzyme in insects, leading to paralysis and death. It has shown to be effective against different insect pests, including mosquitoes, flies, and ticks. EPN is relatively low in mammalian toxicity and has no known adverse effects on human health when used as per the recommended label instructions.

EPN is relatively safe in scientific experiments when used according to the recommended concentrations and guidelines. In laboratory studies, EPN has been shown to be low in mammalian toxicity, and no significant adverse effects have been observed in animals and humans. However, it is essential to follow the recommended safety precautions when handling and disposing of EPN.

EPN has various applications in scientific experiments, including insecticide assays, toxicity studies, and environmental monitoring. It is commonly used as a positive control in various insecticide resistance assays and is also used to study the efficacy and safety of other insecticides. EPN is also used as a standard reference material to calibrate various analytical methods such as gas chromatography and mass spectrometry.

EPN has been extensively studied in both laboratory and field settings. Various researchers have studied the efficacy and safety of EPN as an insecticide, wetting agent, and surfactant. However, limited research has been conducted on the environmental fate and transport of EPN, and its potential impacts on non-target organisms.

EPN has various potential implications in different fields of research and industry, including agriculture, water treatment, and oil recovery. It is widely used as a pesticide to control arthropod pests in various agricultural crops and veterinary settings. EPN is also used as a wetting agent in water treatment applications to improve the effectiveness of coagulation and flocculation processes. In the petroleum industry, EPN is used as a surfactant to enhance the oil recovery process from reservoirs.

Despite the numerous applications of EPN, it has some limitations, including limited solubility in water and low bioavailability in some organisms. Future research should focus on improving the efficiency and effectiveness of EPN in various applications by developing new formulations and delivery methods. There is also a need for in-depth research on the potential ecological impacts of EPN on non-target organisms and the environment.

1. Develop new formulations and delivery methods to improve the efficiency and effectiveness of EPN in various applications.

2. Conduct research on the potential environmental impacts of EPN on non-target organisms and the environment.

3. Study the environmental fate and transport of EPN in soil and water systems.

4. Investigate the efficacy and safety of EPN in controlling different pests and insects.

5. Develop new analytical methods to improve the accuracy and precision of EPN quantification and identification.

6. Study the potential health effects of long-term exposure to EPN in humans and animals.

7. Investigate the potential use of EPN as an herbicide in different crops.

8. Develop eco-friendly and sustainable EPN production methods.

9. Study the potential synergistic effects of EPN with other insecticides and pesticides.

10. Evaluate the effectiveness of EPN in combination with other wetting agents in water treatment applications.

2. Conduct research on the potential environmental impacts of EPN on non-target organisms and the environment.

3. Study the environmental fate and transport of EPN in soil and water systems.

4. Investigate the efficacy and safety of EPN in controlling different pests and insects.

5. Develop new analytical methods to improve the accuracy and precision of EPN quantification and identification.

6. Study the potential health effects of long-term exposure to EPN in humans and animals.

7. Investigate the potential use of EPN as an herbicide in different crops.

8. Develop eco-friendly and sustainable EPN production methods.

9. Study the potential synergistic effects of EPN with other insecticides and pesticides.

10. Evaluate the effectiveness of EPN in combination with other wetting agents in water treatment applications.

XLogP3

3.9

Hydrogen Bond Acceptor Count

4

Exact Mass

331.12421471 g/mol

Monoisotopic Mass

331.12421471 g/mol

Heavy Atom Count

23

Dates

Last modified: 04-15-2024

Explore Compound Types

Get ideal chemicals from 750K+ compounds